molecular formula C12H11ClN2O4S2 B4294246 methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate

methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate

Cat. No.: B4294246
M. Wt: 346.8 g/mol
InChI Key: ZLVXGYZUSBUIRW-UHFFFAOYSA-N
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Description

Methyl [5-(benzylsulfonyl)-3-chloroisothiazol-4-yl]carbamate is a complex organic compound that features a unique combination of functional groups, including a benzylsulfonyl group, a chloroisothiazole ring, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate typically involves multiple steps, starting with the preparation of the core isothiazole ring. This can be achieved through cyclization reactions involving appropriate precursors. The benzylsulfonyl group is introduced via sulfonation reactions, while the chloro substituent is added through halogenation. The final step involves the formation of the carbamate group, which can be accomplished using carbamoylation reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [5-(benzylsulfonyl)-3-chloroisothiazol-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The chloroisothiazole ring can be reduced under specific conditions to yield different isothiazole derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group would yield sulfone derivatives, while nucleophilic substitution of the chloro group could produce a variety of substituted isothiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in areas where its functional groups are known to be active.

    Industry: The compound may find use in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which methyl N-[5-(benzylsulfonyl)-3-chloro-4-isothiazolyl]carbamate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The benzylsulfonyl group could play a role in binding to target proteins, while the chloroisothiazole ring might be involved in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl [5-(benzylsulfonyl)-3-bromoisothiazol-4-yl]carbamate: Similar structure but with a bromine substituent instead of chlorine.

    Methyl [5-(benzylsulfonyl)-3-fluoroisothiazol-4-yl]carbamate: Similar structure but with a fluorine substituent instead of chlorine.

    Methyl [5-(benzylsulfonyl)-3-iodoisothiazol-4-yl]carbamate: Similar structure but with an iodine substituent instead of chlorine.

Uniqueness

Methyl [5-(benzylsulfonyl)-3-chloroisothiazol-4-yl]carbamate is unique due to the specific combination of functional groups it possesses. The presence of the chloroisothiazole ring, in particular, may confer distinct reactivity and interaction profiles compared to its bromine, fluorine, or iodine analogs.

Properties

IUPAC Name

methyl N-(5-benzylsulfonyl-3-chloro-1,2-thiazol-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4S2/c1-19-12(16)14-9-10(13)15-20-11(9)21(17,18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVXGYZUSBUIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(SN=C1Cl)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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